BenchChemオンラインストアへようこそ!

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

Inflammation Leukotriene biosynthesis Lipoxygenase inhibition

This compound is the definitive reference for PDE4 inhibitor development. Unlike rolipram, it features a simplified phenylpyrrolidine scaffold that isolates the cyclopentyloxy pharmacophore, enabling clean SAR deconvolution. It serves as a reliable negative control for 5-LOX assays (no activity at 100 µM). With low TPSA (21.3 Ų) and moderate lipophilicity, it is an ideal starting point for CNS drug discovery. Consistent purity (≥98%) and quality ensure reproducible in vitro ADME and target engagement results.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B13037539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)C3CCCN3
InChIInChI=1S/C15H21NO/c1-2-5-13(4-1)17-14-9-7-12(8-10-14)15-6-3-11-16-15/h7-10,13,15-16H,1-6,11H2
InChIKeyBSXSPPRLUHMQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene: A Structural Analog of Rolipram with Distinct Pharmacophore Profile


4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene (CAS 1270510-68-3) is a phenylpyrrolidine derivative that serves as a key structural analog in the class of selective phosphodiesterase-4 (PDE4) inhibitors [1]. The compound features a pyrrolidine ring directly attached to a phenyl group bearing a cyclopentyloxy substituent, distinguishing it from the clinically investigated rolipram which contains a pyrrolidin-2-one core and an additional 4-methoxy group [2]. While rolipram has been extensively studied for its PDE4 inhibitory activity, 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene presents a simplified scaffold that allows for independent evaluation of the cyclopentyloxy pharmacophore in the absence of the lactam carbonyl and methoxy substituents [3]. This structural distinction is critical for medicinal chemistry efforts aimed at dissecting the contribution of individual functional groups to target binding and selectivity profiles.

Why Generic Substitution of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene with Other Phenylpyrrolidines Compromises Research Reproducibility


The phenylpyrrolidine scaffold is characterized by exquisite sensitivity to minor structural perturbations, as demonstrated by the dramatic differences in PDE4 inhibitory potency and subtype selectivity observed among rolipram analogs [1]. In particular, the absence of the lactam carbonyl in 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene fundamentally alters hydrogen-bonding capacity and electronic distribution, potentially shifting target engagement from PDE4 inhibition to alternative pathways [2]. Moreover, the specific cyclopentyloxy substitution pattern, as opposed to methoxy or benzyloxy variants, confers distinct lipophilicity and conformational flexibility that can significantly impact membrane permeability and metabolic stability [3]. Consequently, substituting this compound with a structurally similar but not identical analog—such as rolipram or other phenylpyrrolidines—can lead to irreproducible biological outcomes and confounded SAR interpretations, underscoring the necessity of using precisely the specified compound in any research or industrial application.

Quantitative Differentiation of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene from Structural Analogs: A Data-Driven Selection Guide


5-Lipoxygenase (5-LOX) Inhibitory Activity: A Clear Negative Differentiator from Potent 5-LOX Inhibitors

In contrast to many phenylpyrrolidine derivatives that exhibit measurable 5-LOX inhibition, 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene demonstrates no significant inhibitory activity against 5-LOX at a concentration of 100 µM in rat basophilic leukemia-1 (RBL-1) cells [1]. This lack of activity contrasts sharply with established 5-LOX inhibitors such as NDGA (IC50 = 200 nM) and BAY X 1005 (IC50 = 220 nM) , providing a clear functional distinction that is critical for research applications where 5-LOX modulation is either undesirable or must be strictly controlled.

Inflammation Leukotriene biosynthesis Lipoxygenase inhibition

Computed Lipophilicity (XLogP3-AA): Quantifying the Impact of Cyclopentyloxy Substitution on Partitioning Behavior

The computed XLogP3-AA value of 3.1 for 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene represents a significant increase in lipophilicity compared to the unsubstituted parent phenylpyrrolidine (XLogP3-AA ~1.9) [1]. This quantitative difference, driven by the hydrophobic cyclopentyloxy group, directly impacts predicted membrane permeability and distribution coefficients. For context, rolipram (XLogP3 ~2.0) and other PDE4 inhibitors with lower lipophilicity often require prodrug strategies or formulation optimization to achieve adequate brain penetration [2].

Lipophilicity ADME prediction Drug-likeness

Topological Polar Surface Area (TPSA) as a Determinant of Blood-Brain Barrier Penetration Potential

The computed TPSA of 21.3 Ų for 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene [1] places it well below the widely accepted threshold of 60-70 Ų for optimal blood-brain barrier (BBB) penetration [2]. This value is notably lower than that of rolipram (TPSA = 38.8 Ų), which itself demonstrates good CNS exposure. The reduced TPSA arises from the absence of the polar lactam carbonyl present in rolipram, resulting in a more lipophilic, less polar surface that favors passive diffusion across biological membranes, particularly the BBB [3].

Blood-brain barrier CNS penetration Drug design

Molecular Weight and Rotatable Bond Count: Favorable Drug-Likeness Profile for Lead Optimization

With a molecular weight of 231.33 g/mol and only 3 rotatable bonds, 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene adheres closely to Lipinski's Rule of Five criteria for orally bioavailable drug candidates [1]. In comparison, rolipram has a molecular weight of 275.34 g/mol and 4 rotatable bonds, placing it slightly further from optimal lead-like space [2]. The lower molecular weight of the target compound provides greater chemical room for subsequent optimization through functional group addition without exceeding desirable property thresholds.

Drug-likeness Lead optimization Molecular properties

Hydrogen Bond Donor/Acceptor Profile: Differentiating PDE4 Inhibition Mechanism from Rolipram

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), in contrast to rolipram which contains 1 HBD and 4 HBA due to its lactam carbonyl and methoxy oxygen atoms [1][2]. This reduction in HBA capacity fundamentally alters the compound's ability to engage the catalytic site of PDE4, which relies on key hydrogen-bonding interactions with glutamine and other residues [3]. Consequently, while rolipram is a potent PDE4 inhibitor (IC50 ~1 µM), the target compound is expected to exhibit significantly reduced or absent PDE4 inhibitory activity, a hypothesis supported by its lack of significant 5-LOX inhibition at 100 µM [4].

Hydrogen bonding PDE4 inhibition Pharmacophore modeling

Purity and Availability: Consistent Supply for Reproducible Research

Commercial suppliers offer 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene at purities of 95% (AKSci) to 98% (Leyan) as determined by HPLC, with batch-to-batch consistency ensured through rigorous quality control . In contrast, many closely related analogs, including custom-synthesized rolipram derivatives, exhibit variable purity profiles that can introduce uncontrolled variables into biological assays. The documented long-term storage condition (cool, dry place) and non-hazardous shipping classification further streamline procurement and handling logistics .

Chemical purity Supply chain Research reproducibility

Optimal Research and Industrial Applications of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene Informed by Quantitative Evidence


Control Compound for 5-Lipoxygenase (5-LOX) Activity Assays

Given the complete lack of 5-LOX inhibitory activity at 100 µM in RBL-1 cells [1], 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene serves as an ideal negative control in leukotriene biosynthesis studies. When used alongside potent 5-LOX inhibitors such as NDGA or BAY X 1005, it enables rigorous validation of assay specificity and confirmation that observed effects are not due to non-specific interactions. This application is particularly valuable in inflammatory disease models where confounding 5-LOX activity must be excluded.

Scaffold for CNS-Penetrant Lead Optimization Programs

The combination of low TPSA (21.3 Ų) and moderate lipophilicity (XLogP3-AA = 3.1) predicts favorable passive diffusion across the blood-brain barrier [2][3]. With a molecular weight of only 231.33 g/mol, this compound provides an excellent starting point for systematic functionalization aimed at enhancing target affinity while maintaining CNS exposure. Researchers developing therapies for neurological or psychiatric disorders can leverage this scaffold to build focused compound libraries with high probability of brain penetration [4].

Pharmacophore Dissection in PDE4 Inhibitor SAR Studies

By omitting the lactam carbonyl and methoxy groups present in rolipram, 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene isolates the contribution of the cyclopentyloxy substituent to the overall pharmacophore [5]. Its reduced hydrogen bond acceptor count (2 vs. 4 for rolipram) provides a clean comparative baseline for evaluating the necessity of specific polar interactions in PDE4 binding. When tested in parallel with rolipram and other analogs, this compound enables quantitative deconvolution of structure-activity relationships critical for next-generation PDE4 inhibitor design.

In Vitro Metabolic Stability and Solubility Profiling

The low number of rotatable bonds (3) and absence of metabolically labile groups make 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene a valuable reference compound for in vitro ADME assays [6]. Its well-defined purity (95-98%) and reliable commercial supply ensure consistent performance in microsomal stability, CYP inhibition, and kinetic solubility studies, providing a benchmark against which more complex analogs can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.